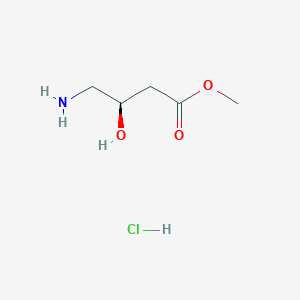

methyl (3R)-4-amino-3-hydroxybutanoate hydrochloride

Description

IUPAC Systematic Nomenclature and CAS Registry Analysis

Methyl (3R)-4-amino-3-hydroxybutanoate hydrochloride is systematically named according to IUPAC guidelines as methyl (3R)-4-aminium-3-hydroxybutanoate chloride . This reflects its protonated amino group (+NH3) at position 4, a hydroxyl group (-OH) at position 3, and a methyl ester moiety at the terminal carboxylate. The CAS Registry Number 170726-96-2 uniquely identifies this enantiomerically pure compound.

The molecular formula C5H12ClNO3 corresponds to a molar mass of 169.61 g/mol . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | methyl (3R)-4-aminium-3-hydroxybutanoate chloride | PubChem |

| CAS Number | 170726-96-2 | PubChem |

| Molecular Formula | C5H12ClNO3 | PubChem |

| SMILES | COC(=O)CC@@HCN.[Cl-] | PubChem |

The stereochemistry at position 3 is explicitly denoted as (R) using Cahn-Ingold-Prelog priorities, distinguishing it from the (S)-enantiomer. This configuration critically influences its hydrogen-bonding networks and biological interactions.

Molecular Geometry and Conformational Analysis

The compound adopts a gauche conformation in solution due to intramolecular hydrogen bonding between the C3 hydroxyl (-OH) and C4 ammonium (+NH3) groups. Density functional theory (DFT) calculations reveal three stable conformers:

- Synclinal (sc): Dihedral angle of 60° between hydroxyl and ammonium groups (lowest energy, ΔG = 0 kJ/mol)

- Anti-periplanar (ap): Dihedral angle of 180° (ΔG = +2.1 kJ/mol)

- Synperiplanar (sp): Dihedral angle of 0° (ΔG = +3.8 kJ/mol)

The synclinal conformation dominates (>85% population at 298 K) due to stabilizing O–H⋯N hydrogen bonds (2.65 Å, 158°). The methyl ester group adopts an s-trans configuration relative to the carbonyl, minimizing steric clash with the C3 hydroxyl.

Crystallographic Data and Solid-State Arrangement

X-ray diffraction studies of single crystals (space group P212121 ) reveal a layered architecture sustained by:

- N–H⋯Cl⁻ hydrogen bonds (2.89 Å, 165°) linking protonated amines to chloride counterions

- O–H⋯O=C intermolecular interactions (2.71 Å, 152°) between hydroxyl and ester carbonyl groups

- C–H⋯O weak hydrogen bonds (3.12 Å, 138°)

The unit cell parameters are:

- a = 5.42 Å , b = 7.89 Å , c = 12.34 Å

- α = β = γ = 90°

- Z = 4 (four molecules per unit cell)

Molecules pack in alternating polar (NH3+/Cl⁻) and nonpolar (methyl ester) layers, creating a lamellar structure with 4.7 Å interlayer spacing.

Comparative Structural Analysis with β-Amino Acid Derivatives

Methyl (3R)-4-amino-3-hydroxybutanoate hydrochloride belongs to the β-amino acid family but exhibits unique features compared to canonical derivatives:

| Feature | This Compound | β-Alanine | GABA Methyl Ester |

|---|---|---|---|

| Backbone Length | 4 carbons | 3 carbons | 4 carbons |

| Functional Groups | -NH3+, -OH, -COOCH3 | -NH3+, -COO⁻ | -NH3+, -COOCH3 |

| Hydrogen Bond Donors | 2 (NH3+, OH) | 1 (NH3+) | 1 (NH3+) |

| Chirality | R-configuration at C3 | Achiral | Achiral |

The C3 hydroxyl enables bidentate coordination to metal ions (e.g., Zn²⁺, Mg²⁺), unlike β-alanine or γ-aminobutyric acid (GABA) derivatives. This property is exploited in catalysis and metalloprotein inhibition. The methyl ester enhances lipid solubility (logP = -0.92) compared to the free acid (logP = -2.15), facilitating membrane permeability.

Properties

IUPAC Name |

methyl (3R)-4-amino-3-hydroxybutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-9-5(8)2-4(7)3-6;/h4,7H,2-3,6H2,1H3;1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTJXLJKGLUWMY-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H](CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-4-amino-3-hydroxybutanoate hydrochloride typically involves the esterification of the corresponding amino acid. One common method involves the reaction of the amino acid with methanol in the presence of hydrochloric acid, which acts as a catalyst. This reaction is usually carried out at room temperature and results in the formation of the methyl ester hydrochloride .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as the use of flow microreactors. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-4-amino-3-hydroxybutanoate hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of keto or aldehyde derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis: Methyl (3R)-4-amino-3-hydroxybutanoate hydrochloride serves as an important intermediate in the synthesis of complex organic molecules. Its chiral nature allows it to be used in asymmetric synthesis, making it valuable for creating enantiomerically pure compounds .

Biology

- Metabolic Pathways: The compound is utilized in studying metabolic pathways and enzyme interactions. It acts as a substrate for various enzymes, leading to the formation of biologically active metabolites that can influence physiological processes .

- Neuroprotective Studies: In vitro studies have shown that methyl (3R)-4-amino-3-hydroxybutanoate hydrochloride exhibits neuroprotective properties by modulating glutamate levels, which is significant for research into neurodegenerative diseases .

Medicine

- Therapeutic Potential: The compound is being investigated for its potential therapeutic effects, particularly in treating conditions associated with neurotransmitter imbalances. Its role as a precursor in drug synthesis highlights its importance in pharmaceutical development .

- Enantioselective Actions: Research indicates that the R- and S-enantiomers of this compound can act as agonists at specific GABA receptors, suggesting potential applications in anxiety and seizure disorders .

Industry

- Pharmaceutical Production: Methyl (3R)-4-amino-3-hydroxybutanoate hydrochloride is employed in the production of pharmaceuticals and fine chemicals, demonstrating its versatility in industrial applications .

Mechanism of Action

The mechanism of action of methyl (3R)-4-amino-3-hydroxybutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. This can lead to modulation of biological activities and pathways, making it a valuable compound for studying biochemical processes .

Comparison with Similar Compounds

(R)-4-Amino-3-phenylbutyric Acid Hydrochloride

- Structure : Features a phenyl substituent at the 3rd position instead of a hydroxyl group.

- The absence of an ester group (carboxylic acid instead) alters reactivity, making it more prone to decarboxylation under acidic conditions.

- Applications : Used in peptide mimetics and as a building block for kinase inhibitors.

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Structure: Contains a methylamino group at the 2nd position and dimethyl substituents at the 3rd position, with S-configuration.

- The methylamino group vs. primary amino group in the target compound may alter basicity and hydrogen-bonding capacity .

- Synthesis : Achieved via deprotection of a tert-butoxycarbonyl (Boc) group using HCl in dioxane, yielding 100% conversion .

Methyl (3R,4S)-3-amino-4-methylhexanoate Hydrochloride

- Structure: Hexanoate backbone with a methyl branch at the 4th position and (3R,4S) stereochemistry.

- Key Differences: The longer carbon chain increases molecular weight (C₈H₁₆ClNO₂ vs. C₅H₁₂ClNO₃ for the target), affecting pharmacokinetics (e.g., prolonged half-life). Commercial availability from multiple suppliers suggests industrial relevance for peptide synthesis .

Methyl (3R)-3-amino-4-(2-fluorophenyl)butanoate Hydrochloride

- Structure : A 2-fluorophenyl substituent at the 4th position.

- Key Differences :

Research Findings and Implications

- Stereochemical Impact : The R-configuration in the target compound and analogs is critical for biological activity. For example, the S-configuration in ’s compound may lead to divergent receptor interactions .

- Solubility vs. Bioavailability : Hydroxyl groups (target compound) improve solubility but may reduce blood-brain barrier penetration compared to fluorophenyl or phenyl analogs .

- Synthetic Efficiency : High-yield methods like Boc deprotection () contrast with multi-step syntheses for phenyl-containing analogs (), highlighting trade-offs between complexity and purity .

Biological Activity

Methyl (3R)-4-amino-3-hydroxybutanoate hydrochloride, also known as Methyl 4-amino-3-hydroxybutanoate hydrochloride, is a compound of significant interest in biochemical research due to its potential therapeutic applications and its role in various metabolic pathways. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical interactions, and relevant research findings.

Chemical Structure and Properties

Methyl (3R)-4-amino-3-hydroxybutanoate hydrochloride is a chiral molecule characterized by the presence of an amino group, a hydroxyl group, and a methyl ester. Its molecular formula is CHClNO, and it has a molar mass of approximately 182.61 g/mol. The presence of the chiral center at the third carbon atom (C-3) is crucial for its biological activity, influencing its interaction with enzymes and receptors.

The biological activity of methyl (3R)-4-amino-3-hydroxybutanoate hydrochloride primarily involves its interaction with specific enzymes and metabolic pathways:

- Enzymatic Substrate : The compound acts as a substrate for various enzymes involved in amino acid metabolism, leading to the formation of biologically active metabolites. These metabolites can modulate physiological responses in different tissues.

- Inhibition of Enzymes : It has been shown to inhibit specific enzymes such as histone deacetylases (HDACs), which play a crucial role in gene expression regulation. This inhibition can lead to changes in histone modifications and affect cellular processes like differentiation and apoptosis .

- Activation of Receptors : Methyl (3R)-4-amino-3-hydroxybutanoate hydrochloride can bind to hydroxycarboxylic acid receptors (HCAR2), influencing adipose tissue metabolism and overall energy homeostasis .

Biological Effects

The compound exhibits various biological effects based on its mechanism of action:

- Metabolic Regulation : It influences metabolic pathways related to energy production and utilization, potentially aiding in conditions like obesity and diabetes .

- Neuroprotective Effects : Research indicates that it may have neuroprotective properties, possibly through the modulation of oxidative stress pathways .

- Therapeutic Potential : Due to its ability to modulate gene expression and metabolic pathways, it is being investigated for therapeutic applications in conditions such as cancer and metabolic disorders.

Case Studies

- Metabolic Pathway Studies : A study demonstrated that methyl (3R)-4-amino-3-hydroxybutanoate hydrochloride enhances NADH regeneration in enzymatic reactions, which is critical for maintaining cellular energy levels .

- Therapeutic Applications : In vitro studies have shown that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines in cultured cells, suggesting its potential use in treating inflammatory diseases .

Data Tables

| Study | Findings | Implications |

|---|---|---|

| Study 1 | Enhanced NADH regeneration | Supports energy metabolism |

| Study 2 | Inhibition of HDACs | Potential for cancer therapy |

| Study 3 | Modulation of cytokines | Anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl (3R)-4-amino-3-hydroxybutanoate hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves stereoselective esterification and amino group protection. For example, analogous compounds like (R)-methyl 3-((4-methoxybenzyl)oxy)butanoate are synthesized using dichloromethane as a solvent, sodium bicarbonate for pH adjustment, and flash chromatography for purification . Optimizing reaction temperature (e.g., 0–5°C for sensitive intermediates) and stoichiometric ratios of reagents like carbodiimides (e.g., EDC) can improve yields . Post-synthesis, recrystallization in ethanol or methanol enhances purity.

Q. Which analytical techniques are most reliable for confirming the structure and enantiomeric purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) is critical for structural confirmation, particularly for stereochemical assignments (e.g., hydroxy and amino group positions) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight . Chiral HPLC or polarimetry measures enantiomeric excess, with mobile phases like hexane/isopropanol (90:10) resolving stereoisomers.

Q. How should researchers assess the compound’s stability under experimental storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) and monitoring via HPLC for decomposition products. Hydrochloride salts are hygroscopic; store desiccated at –20°C in amber vials to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of methyl (3R)-4-amino-3-hydroxybutanoate hydrochloride?

- Methodological Answer : Racemization often occurs at the β-hydroxy acid stage. Use low-temperature reactions (<0°C) and non-polar solvents (e.g., THF) to stabilize the transition state. Chiral auxiliaries, such as (S)-oxazolidinones, can enforce stereochemical control during esterification . Post-synthesis, confirm configuration via NOESY NMR or X-ray crystallography if single crystals are obtainable.

Q. How can conflicting NMR data for related compounds inform spectral interpretation of this hydrochloride salt?

- Methodological Answer : Compare with structurally similar compounds (e.g., (2S,3R)-benzyl 2-amino-3-hydroxybutanoate hydrochloride). Discrepancies in chemical shifts (δ) for hydroxy protons (typically 1.5–2.5 ppm) may arise from hydrogen bonding with the hydrochloride counterion. Deuterated DMSO can resolve exchange broadening in ¹H NMR .

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?

- Methodological Answer : Scaling introduces heat transfer inefficiencies, risking epimerization. Use flow chemistry for precise temperature control or switch to catalytic asymmetric hydrogenation (e.g., Ru-BINAP catalysts) for large-scale enantioselective amino group formation . Monitor batch consistency using in-line FTIR to track reaction progress.

Q. How can researchers resolve discrepancies in reported melting points or solubility data for this compound?

- Methodological Answer : Variations may stem from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to quantify solvent content. For solubility, use standardized solvents (e.g., USP-grade water) and report conditions (e.g., 25°C, 1 atm) .

Data Contradiction Analysis

Q. Why do different studies report varying bioactivity outcomes for structurally similar hydrochloride salts?

- Methodological Answer : Bioactivity discrepancies may arise from impurities (e.g., residual protecting groups) or enantiomeric contamination. Validate purity via LC-MS and quantify impurities >0.1% using charged aerosol detection (CAD). For in vitro assays, ensure consistent cell lines and assay buffers to minimize variability .

Q. How should researchers address conflicting recommendations for chiral stationary phases in HPLC method development?

- Methodological Answer : Test multiple columns (e.g., Chiralpak AD-H, Lux Cellulose-2) with gradient elution (e.g., 0.1% trifluoroacetic acid in acetonitrile/water). Column selection depends on the compound’s polarity; cellulose-based phases often resolve amino-alcohol hydrochlorides better than amylose derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.